Pentacosanoic acid

Beschreibung

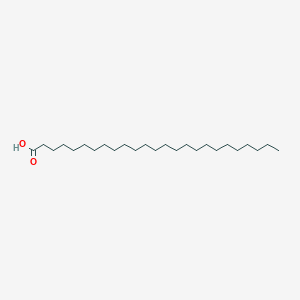

Structure

2D Structure

Eigenschaften

IUPAC Name |

pentacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075049 | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-38-7 | |

| Record name | Pentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Pentacosanoic Acid in Biological Systems

Natural Occurrence in Plants and Plant Lipids

The distribution of pentacosanoic acid in the plant kingdom is wide, with studies confirming its presence in different plant tissues and lipid fractions. The following subsections provide a detailed overview of its identification in several distinct plant species.

Detection in Senecio scandens

Senecio scandens, a climbing plant native to Southeast Asia and the Indian subcontinent, has been a subject of phytochemical investigations. wikipedia.org Studies have confirmed the presence of this compound in the roots of this plant. stuartxchange.orgresearchgate.netresearchgate.net In one study, four compounds were isolated from the roots, one of which was identified as this compound. stuartxchange.orgresearchgate.net

| Plant | Part Analyzed | Compound Detected |

| Senecio scandens | Roots | This compound |

Identification in Sabia parviflora

Sabia parviflora is another plant species in which this compound has been identified. nih.govatamanchemicals.com It is recognized as a natural source of this very long-chain fatty acid. atamanchemicals.complantaedb.comwikidata.org

| Plant | Compound Identified |

| Sabia parviflora | This compound |

Presence in Pergularia daemia

The perennial vine Pergularia daemia has been found to contain this compound. google.comwikipedia.org Phytochemical analyses have successfully isolated this saturated fatty acid from the plant. google.comresearch-chronicler.comresearchgate.netresearchgate.net Specifically, a polypeptide of this compound has been identified from the entire plant extract. researchgate.netresearchgate.net

| Plant | Part Analyzed | Compound Identified |

| Pergularia daemia | Whole Plant | This compound polypeptide |

Occurrence in Artabotrys odoratissimus seeds

Investigations into the chemical composition of Artabotrys odoratissimus seeds have led to the isolation and identification of several compounds, including a derivative of this compound. ayurwiki.orgrasayanjournal.co.inresearchgate.net Specifically, this compound 2,-3'-dihydroxypropyl ester was identified through spectroscopic analysis. rasayanjournal.co.innottingham.ac.uk

| Plant | Part Analyzed | Compound Isolated |

| Artabotrys odoratissimus | Seeds | This compound 2,-3'-dihydroxypropyl ester |

Presence in Pinus sylvestris, Abies alba, Picea abies, and Larix decidua

A study evaluating the methylated fatty acid compounds in the heartwood and bark of several conifer species grown in the Czech Republic detected this compound (referred to as pentacosylic acid) in one of the species. scispace.comresearchgate.net The bark of Larix decidua (European Larch) was found to contain pentacosylic acid. scispace.comresearchgate.net While the study provided detailed fatty acid profiles for Pinus sylvestris (Scots Pine), Abies alba (Silver Fir), and Picea abies (Norway Spruce), this compound was not specifically listed as a component in the provided data for these three species. ncsu.edu

| Plant | Part Analyzed | Compound Detected |

| Larix decidua | Bark | Pentacosylic acid |

Identification in Cleome viscosa accessions

The fatty oil extracted from the seeds of various accessions of Cleome viscosa has been analyzed, revealing a complex mixture of fatty acids. nih.gov Among the major fatty acids like palmitic, stearic, oleic, and linoleic acids, this compound was identified as a minor or trace constituent in some of the analyzed oils. nih.govgreenpharmacy.inforesearchgate.netthegoodscentscompany.comcolab.ws

| Plant | Part Analyzed | Compound Status |

| Cleome viscosa | Seed Oil | Minor/Trace Constituent |

Constituents in Acanthopanax gracilistylus stems

Studies aimed at elucidating the chemical makeup of Acanthopanax gracilistylus stems have led to the isolation and identification of numerous compounds. Through methods such as column chromatography and spectral analysis, researchers have successfully identified sixteen distinct compounds from the stems of this plant. Among these, this compound was identified as one of the constituents. nih.govvfu.cz This finding is significant as other compounds isolated from the same plant for the first time included a series of complex ceramides. nih.gov

Detection in Clematis brevicaudata

The chemical investigation of Clematis brevicaudata has revealed the presence of this compound in the form of an ester. wikipedia.org Eight compounds were isolated from this plant species, with this compound-2', 3'-dihydroxypropyl ester being one of them. wikipedia.orgscielo.brresearchgate.net This particular study marked the first instance of these compounds being sourced from Clematis brevicaudata. wikipedia.org The isolation was achieved using column chromatography, and the structure was determined through spectroscopic analysis. wikipedia.org

Identification in Caesalpinia decapetala

In the plant Caesalpinia decapetala, a member of the pea family, this compound has been identified as part of a larger molecule. Chromatographic and spectroscopic analyses of the plant's chemical constituents led to the isolation of seven compounds. wikipedia.org One of these was identified as this compound 2,3-dihydroxypropyl ester. wikipedia.orgscielo.bragrojournal.orgresearchgate.net This discovery was part of an effort that identified several other compounds, such as lupeol (B1675499) acetate, lupeol, and oleanoic acid, from this plant for the first time. wikipedia.orgagrojournal.org

Occurrence in Dioscorea bulbifera tubers

The tubers of Dioscorea bulbifera, commonly known as the air potato, have been a subject of phytochemical research. From a 95% ethanol (B145695) extract of fresh tubers, eighteen compounds were isolated and identified. mdpi.comnih.gov Among this diverse array of molecules was this compound 2′, 3 ′-dihydroxypropyl ester. mdpi.comnih.gov This compound was isolated from this plant species for the first time, alongside azelaic acid and others. mdpi.com

Natural Occurrence in Animal Tissues and Organisms

This compound is also found in the animal kingdom, from livestock to humans, where it can be a component of complex lipids.

Presence in Cattle, Chicken, Columbidae, Deer, Domestic Goat, and Domestic Pig

This compound has been documented as a naturally occurring fatty acid in a variety of animal tissues. Its presence has been confirmed in cattle (beef, veal), chicken, and members of the Columbidae family, which includes doves and pigeons. hmdb.ca Furthermore, it has been identified in deer, domestic goat, and domestic pig. hmdb.ca As a very long-chain saturated fatty acid, it is typically found in low concentrations. ncats.io

Detection in Human Cataractous Glycosphingolipids

A significant finding in the study of human tissues is the detection of an unusual amount of this compound in glycosphingolipids isolated from cataractous lenses. researchgate.net Analysis of these complex lipids revealed the presence of a notable quantity of this odd-chain fatty acid. researchgate.net The identity of this fatty acid as n-pentacosanoic acid (C25:0) was confirmed using chemical ionization mass spectrometry. researchgate.net This was a noteworthy discovery, as it was potentially the first time such a significant distribution of a single odd-chain fatty acid was reported in glycosphingolipids from any tissue. researchgate.netmedchemexpress.com

Role in Caenorhabditis elegans Metabolism

The nematode Caenorhabditis elegans is a widely used model organism for studying metabolism. nih.gov Within C. elegans, this compound is implicated in the biosynthesis of ascarosides, a family of small molecules that regulate key aspects of the nematode's biology. nih.gov Research has identified a 2-methyl this compound derivative as a component of ascaroside ethanolamides, which are considered shunt metabolites in certain mutants with defects in peroxisomal β-oxidation. nih.gov Specifically, studies have pointed to the unexpected inclusion of methylmalonate at a late stage in the biosynthesis of long-chain fatty acids in this organism. nih.gov

Identification in Botrytis cinerea extracellular matrix

Botrytis cinerea, a fungus responsible for gray mold in many plant species, possesses an extracellular matrix (ECM) that plays a role in its growth and interaction with its environment. nih.gov Analysis of the lipid composition of the B. cinerea germling ECM has revealed the presence of this compound. nih.govthegoodscentscompany.com It is one of six odd-numbered carbon chain fatty acids identified in the ECM. nih.gov Notably, this compound constitutes almost 14% of the fatty acids found in the acylglyceride fraction of the ECM's lipids. nih.govtiiips.com The ECM is primarily composed of a β-1,3-D-glucan and also contains various enzymes, lipids, and melanin.

Occurrence in Marine Sponges, e.g., Mycale laevis

This compound has been identified in marine sponges, including those of the Mycale genus. acgpubs.orgwikipedia.orgwikidata.org In a study of a Mycale species from the South China Sea, a derivative, this compound (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide, was reported. acgpubs.org Further research on the marine sponge Mycale laevis has also confirmed the presence of this compound. wikidata.orgird.fr The fatty acid composition of marine sponges is diverse, with very long-chain fatty acids being significant components.

This compound in Propolis

Propolis, a resinous mixture produced by honeybees from plant sources, is known for its complex chemical composition, which includes fatty acids. researchgate.netscielo.org.za While the exact composition of propolis can vary significantly based on geographical location and plant sources, various fatty acids have been identified. scielo.org.zanih.gov Studies have reported the presence of numerous fatty acids in propolis, including long-chain fatty acids. researchgate.netnih.gov Although specific percentages of this compound are not consistently reported across all studies due to this variability, its presence as a constituent of the fatty acid profile of propolis has been noted in the broader context of long-chain fatty acid analysis in this natural product. researchgate.netnaturalproducts.net

Metabolism and Biosynthesis of Pentacosanoic Acid

Fatty Acid Metabolism Pathways

The metabolism of pentacosanoic acid is a fascinating intersection of general lipid processing, specialized elongation machinery, and distinct catabolic pathways. Its odd-numbered carbon chain dictates a metabolic route with unique intermediates and end products compared to the more common even-chain fatty acids.

General Lipid Metabolism

Fatty acids, including this compound, are fundamental to cellular function, serving as crucial energy sources and integral components of cellular membranes. google.comfoodb.ca Derived from the breakdown of triglycerides and phospholipids, fatty acids are metabolized to yield substantial quantities of ATP, fueling various cellular activities. google.com The general biosynthesis of fatty acids involves the condensation of acetyl-CoA. google.com Saturated fatty acids like this compound contribute to the rigidity and stability of cell membranes, influencing the function of membrane-bound proteins. google.com

Role in Fatty Acid Elongation Systems

The synthesis of very long-chain fatty acids (VLCFAs), including this compound, occurs through the action of fatty acid elongation systems. researchgate.netnih.gov These systems sequentially add two-carbon units to a pre-existing fatty acid primer. nih.gov In the case of odd-chain fatty acids like this compound, the initial primer is propionyl-CoA, which has three carbon atoms. wikipedia.orgskinident.world This contrasts with the synthesis of even-chain fatty acids, which utilizes the two-carbon acetyl-CoA as the starting block. wikipedia.org The elongation process itself is a cyclical series of reactions catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). frontiersin.orgacs.org

Peroxisomal β-oxidation and VLCFA Processing

Due to their extended chain length, the breakdown of VLCFAs like this compound is primarily initiated in peroxisomes, as they are not efficiently oxidized in mitochondria. themedicalbiochemistrypage.orgresearchgate.net Peroxisomal β-oxidation is a specialized catabolic pathway that shortens the long carbon chains of these fatty acids. researchgate.net This process is crucial, as the accumulation of VLCFAs can be toxic to cells and is associated with several genetic disorders. researchgate.netmdpi.com

In peroxisomal β-oxidation, the fatty acid chain is progressively shortened, yielding acetyl-CoA (or propionyl-CoA in the final cycle for odd-chain fatty acids) and a chain-shortened fatty acid. themedicalbiochemistrypage.org This shortened fatty acid can then be transported to the mitochondria for complete oxidation to carbon dioxide and water, generating a significant amount of ATP. themedicalbiochemistrypage.org Studies have shown that the uptake and metabolism of VLCFAs are heavily dependent on functional peroxisomes. nii.ac.jp

Biosynthesis from Odd-Chain Fatty Acids (OCFAs)

The synthesis of this compound is directly linked to the metabolism of shorter odd-chain fatty acids (OCFAs). researchgate.netnih.gov These shorter OCFAs serve as the foundational building blocks that are extended to create this very long-chain molecule.

Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are key precursors in the endogenous synthesis of this compound. researchgate.netnih.gov These OCFAs can be elongated through the fatty acid elongation systems to produce longer-chain fatty acids, including tricosanoic acid (C23:0) and ultimately this compound (C25:0). researchgate.netnih.gov This elongation process is particularly noted in tissues like the brain, where VLCFAs are important components of glycosphingolipids. researchgate.net Conversely, this compound can also be shortened to yield these OCFAs. researchgate.netnih.gov

The metabolism of odd-chain fatty acids, including the synthesis and degradation of this compound, is fundamentally connected to propionyl-CoA. researchgate.netwikipedia.orgnih.gov When OCFAs undergo β-oxidation, the final cycle yields a molecule of propionyl-CoA in addition to acetyl-CoA. wikipedia.orgsketchy.com

Propionyl-CoA is a versatile metabolite that can enter several metabolic pathways. frontiersin.orgresearchgate.net A key fate of propionyl-CoA is its conversion to succinyl-CoA, an intermediate of the citric acid cycle (also known as the Krebs cycle or TCA cycle). researchgate.netwikipedia.orgnih.govbevital.no This conversion allows the carbon skeleton of odd-chain fatty acids to be used for anaplerosis, which is the replenishment of citric acid cycle intermediates. researchgate.netnih.gov This process is vital for maintaining the cell's energy production capacity, especially under conditions of high metabolic demand. researchgate.netnih.gov The entry of succinyl-CoA into the citric acid cycle ultimately contributes to the generation of ATP. sketchy.com

Elongation of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)

Enzymatic Pathways Involved in this compound Synthesis or Modification

Role of daf-22 Gene in C. elegans Ascaroside Biosynthesis

The daf-22 gene in the nematode Caenorhabditis elegans is a critical component in the biosynthesis of ascarosides, a class of signaling molecules that regulate the worm's development and behavior. Research has established that daf-22 encodes a peroxisomal 3-ketoacyl-CoA thiolase, an enzyme that catalyzes the final step of peroxisomal β-oxidation of fatty acids. thebiogrid.orgpnas.orgcaltech.edunih.gov This enzymatic activity is essential for the production of the short-chain fatty acid side chains that characterize biologically active ascarosides. pnas.orgcaltech.edu

The biosynthesis of ascarosides involves the shortening of very-long-chain fatty acids (VLCFAs) through a series of β-oxidation cycles within the peroxisome. usda.govmdpi.com The process begins with the action of acyl-CoA oxidases (ACOX-1), followed by a peroxisomal 2-enoyl-CoA hydratase (MAOC-1), and then a dehydrogenase (DHS-28), which acts just upstream of DAF-22. caltech.edupnas.org The DAF-22 thiolase then carries out the final cleavage step, releasing acetyl-CoA and a shortened ascaroside precursor. caltech.edu

Mutations in the daf-22 gene lead to a deficiency in the production of short-chain ascarosides, which function as the dauer pheromone, a signal that induces entry into the stress-resistant dauer larval stage. pnas.orgnih.gov Consequently, daf-22 mutant animals are defective in producing this pheromone. thebiogrid.orgpnas.org Instead of the short-chain ascarosides, these mutants accumulate less active, long-chain fatty acid ascaroside derivatives. pnas.org This accumulation of long-chain ascarosides in daf-22 mutants is a direct result of the block in the peroxisomal β-oxidation pathway. pnas.org

The chain lengths of the very-long-chain fatty acids that accumulate in daf-22 mutants can be up to 27 carbons, suggesting that fatty acids of this length may be the initial substrates for the ascaroside biosynthetic pathway. nih.gov The presence of these long-chain intermediates in the mutants highlights the role of DAF-22 in processing both straight-chain and branched-chain fatty acids. nih.gov The intestine has been identified as a primary site of ascaroside biosynthesis, and expression of DAF-22 in the intestine is sufficient to rescue pheromone production in mutant animals. thebiogrid.orgcaltech.edunih.gov However, daf-22 is also expressed in a subset of chemosensory neurons, where it plays a role in the response to exogenous pheromones. mdpi.comnih.gov

The study of daf-22 and its role in ascaroside biosynthesis has not only illuminated the production of these crucial signaling molecules but also revealed a connection between fatty acid metabolism and developmental regulation in C. elegans. The pathway involving DAF-22 is also considered an essential detoxification process, clearing potentially harmful very-long-chain fatty acids by converting them into excretable ascarosides. usda.govmdpi.com

| Gene | Enzyme Product | Function in Ascaroside Biosynthesis | Effect of Mutation |

| daf-22 | Peroxisomal 3-ketoacyl-CoA thiolase | Catalyzes the final step of peroxisomal β-oxidation, shortening the fatty acid side chains of ascaroside precursors. thebiogrid.orgcaltech.edu | Deficiency in short-chain ascaroside production; accumulation of long-chain fatty acid ascaroside derivatives. pnas.org |

| dhs-28 | Dehydrogenase | Acts just upstream of DAF-22 in the β-oxidation pathway. pnas.orgpnas.org | Similar to daf-22 mutants, accumulation of long-chain ascaroside precursors. pnas.org |

| maoc-1 | Peroxisomal 2-enoyl-CoA hydratase | Hydrates the double bond introduced by ACOX-1 in the β-oxidation pathway. caltech.edupnas.org | Accumulation of upstream intermediates in the ascaroside pathway. nih.gov |

| acox-1 | Acyl-CoA oxidase | Catalyzes the first step of ascaroside peroxisomal β-oxidation, introducing a double bond in the fatty acid side chain. caltech.edu | Block in the initiation of ascaroside side-chain shortening. caltech.edu |

Biological Roles and Functions of Pentacosanoic Acid

Potential Biological Significance in Inflammatory Bowel Disease (IBD)

Association with Clinical Markers of Inflammation (e.g., C-reactive protein, fecal calprotectin)

Pentacosanoic acid's relationship with key clinical markers of inflammation, such as C-reactive protein (CRP) and fecal calprotectin, has been investigated, particularly in the context of Inflammatory Bowel Disease (IBD). In a study involving patients with IBD, fecal levels of this compound were analyzed for any correlation with these established inflammatory markers. The findings indicated that this compound was not associated with serum CRP or fecal calprotectin levels. nih.gov

While the related very-long-chain fatty acid, nervonic acid, showed a positive correlation with both CRP and fecal calprotectin in the same study, this compound did not exhibit a similar relationship. nih.gov This suggests a differential role or lack of direct involvement of this compound in the inflammatory pathways that elevate these specific markers in IBD. nih.gov However, a modest increase in fecal this compound was observed in IBD patients undergoing treatment with TNF antibodies, a finding that researchers suggest requires further confirmation. nih.gov

| Marker | Association with this compound | Study Context |

| Serum C-reactive protein (CRP) | No significant association found. nih.gov | Inflammatory Bowel Disease (IBD) patients. nih.gov |

| Fecal Calprotectin | No significant association found. nih.gov | Inflammatory Bowel Disease (IBD) patients. nih.gov |

Involvement in Glycosphingolipid Composition

This compound is a component of glycosphingolipids, a class of complex lipids that are integral to cell membranes and are particularly abundant in the nervous system. nih.govresearchgate.net These lipids play crucial roles in cell recognition, signaling, and membrane stability.

Occurrence in Brain Tissue Glycosphingolipids

Glycosphingolipids found in brain tissue are known to contain very-long-chain fatty acids (VLCFAs), including this compound (C25:0). nih.govresearchgate.net this compound can be synthesized in the body through the elongation of shorter odd-chain fatty acids like pentadecanoic acid (15:0) and heptadecanoic acid (17:0). nih.govresearchgate.net This elongation process contributes to the formation of VLCFAs that are then incorporated into the structure of complex lipids such as glycosphingolipids in the brain. nih.govresearchgate.net

Unusual Distribution in Glycosphingolipids from Human Cataracts

A noteworthy finding is the unusual presence of a significant amount of this compound in glycosphingolipids isolated from human cataractous lenses. nih.gov Analysis of these lipids revealed a prominent odd-chain fatty acid, which was identified as n-pentacosanoic acid (C25:0) through mass spectrometry. nih.gov This discovery was significant as it was reportedly the first instance of such a distinct distribution of a single odd-chain fatty acid in the glycosphingolipids of any tissue. nih.gov The implications of this accumulation in the pathology of cataracts are an area for further investigation. nih.govnih.gov

Potential Role in Diabetes Mellitus

Research suggests that this compound may have a potential role in the context of diabetes mellitus through its interaction with key digestive enzymes and its antioxidant properties. google.com

Alpha Amylase, Alpha Glucosidase, and Lipase Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in the digestion of carbohydrates and fats, which is a therapeutic target for managing hyperglycemia. google.com Specifically, it has demonstrated inhibitory effects on alpha-amylase, alpha-glucosidase, and lipase. google.com By inhibiting these enzymes, this compound can slow down the breakdown of complex carbohydrates and fats, potentially reducing the rate of glucose absorption and helping to manage blood sugar levels. google.com

In one study, the inhibitory concentration (IC₅₀) values for this compound were determined for these enzymes, indicating its potential as an antidiabetic agent. google.com

| Enzyme | Role in Digestion | This compound's Inhibitory Effect | IC₅₀ Value |

| Alpha-Amylase | Breaks down complex starches into oligosaccharides. google.com | Inhibits enzyme activity. google.com | 89.63 µg/ml google.com |

| Alpha-Glucosidase | Breaks down oligosaccharides into glucose. google.com | Inhibits enzyme activity. google.com | 77.75 µg/ml google.com |

| Lipase | Breaks down dietary fats (triglycerides). | Inhibits enzyme activity. google.com | 67.59 µg/ml google.com |

Antioxidant Activity in Diabetes Contexts

Oxidative stress is a known complication in diabetes mellitus, contributing to the development of various microvascular and macrovascular issues. google.com this compound has been shown to possess antioxidant activity. google.com In vitro assays have indicated that it can scavenge free radicals, which suggests it may help in mitigating the oxidative stress associated with diabetes. google.com This antioxidant property could be beneficial in preventing the progression of various complications arising from oxidative damage in diabetic patients. google.com

Influence on Insulin (B600854) Levels and Insulin Resistance

This compound has been investigated for its potential effects on metabolic health, particularly in the context of diabetes. Research suggests that this very long-chain saturated fatty acid may play a role in modulating insulin dynamics. According to a patent application, this compound is claimed to have the efficacy of increasing insulin levels and/or reducing insulin resistance. google.com This suggests a potential therapeutic application for the compound in conditions characterized by insulin dysfunction, such as Type 1 and Type 2 diabetes mellitus. google.com The proposed mechanism involves improving the body's response to insulin, thereby facilitating better glucose control. google.com

Management of Hyperglycemia and Abnormal Lipids

The management of high blood sugar (hyperglycemia) and abnormal lipid profiles is a critical aspect of controlling metabolic diseases. This compound has been identified as a compound with potential applications in this area. google.com It is proposed for use in the prevention and management of hyperglycemia and abnormal lipids often associated with diabetes. google.com

The mechanism behind this is attributed to its inhibitory effects on key digestive enzymes. This compound is suggested to act as an inhibitor of alpha-amylase, alpha-glucosidase, and lipase. google.com By inhibiting these enzymes, it could reduce the rate at which complex carbohydrates are digested and lipids are broken down, which in turn helps in managing hyperglycemia and abnormal lipid levels. google.com

| Enzyme Target | Proposed Effect of this compound |

| Alpha-amylase | Inhibition, reducing carbohydrate digestion |

| Alpha-glucosidase | Inhibition, reducing carbohydrate digestion |

| Lipase | Inhibition, reducing lipid breakdown |

This table summarizes the proposed inhibitory actions of this compound on digestive enzymes, as detailed in patent literature. google.com

Relationship with Other Very Long-Chain Fatty Acids (VLCFAs)

This compound (C25:0) is a very long-chain fatty acid (VLCFA), and its metabolic context is often understood in relation to other VLCFAs. In certain metabolic disorders, the relative concentrations of these fatty acids are crucial diagnostic and prognostic indicators.

Significance of C25:0/C22:0 and C26:0/C22:0 Ratios in Adrenoleukodystrophy

In the context of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder affecting the metabolism of VLCFAs, the ratios of specific fatty acids are of high significance. The accumulation of VLCFAs is a hallmark of this disease. arupconsult.com The degree of demyelination, a key pathological feature of adrenoleukodystrophy, has been shown to be related to the ratios of this compound (C25:0) to docosanoic acid (C22:0) and hexacosanoic acid (C26:0) to docosanoic acid (C22:0). medchemexpress.comchemsrc.comnih.govmedchemexpress.com

Elevated ratios of C26:0/C22:0 and C24:0/C22:0 in plasma and various blood cells are considered important biochemical markers for the diagnosis of X-ALD. arupconsult.comnih.gov Specifically, in severely affected areas of the brain in individuals with adrenoleukodystrophy, there is a notable presence of middle-class saturated fatty acids, including C24:0 (tetracosanoic acid), C25:0 (this compound), and C26:0 (hexacosanoic acid). medchemexpress.comchemsrc.comnih.gov The analysis of these fatty acid ratios is a critical tool for diagnosing and monitoring the progression of the disease. mdpi.comjcrpe.org

| Fatty Acid Ratio | Significance in Adrenoleukodystrophy (X-ALD) |

| C25:0/C22:0 | Correlates with the degree of demyelination. nih.gov |

| C26:0/C22:0 | A key diagnostic and prognostic marker; correlates with demyelination. nih.govnih.gov |

| C24:0/C22:0 | An important diagnostic marker, often elevated in plasma and various cells. nih.govmdpi.com |

This table highlights the clinical significance of specific very long-chain fatty acid ratios in the diagnosis and pathology of Adrenoleukodystrophy.

Chemical Synthesis and Derivatization of Pentacosanoic Acid

Synthesis of Pentacosanoic Acid Derivatives

The long hydrocarbon chain and terminal carboxylic acid group of this compound allow for the synthesis of various derivatives with unique properties and potential applications.

2-Hydroxythis compound

2-Hydroxythis compound is a derivative where a hydroxyl group is attached to the alpha-carbon (carbon 2) of the fatty acid chain. ontosight.ainih.gov Its chemical formula is C₂₅H₅₀O₃. ontosight.ai This compound is found in nature as a constituent of more complex lipids. For instance, (2R)-2-hydroxythis compound has been identified as a fatty acyl component of poke-weed cerebrosides, which are a class of glycosphingolipids. researchgate.net It has also been detected in the cutin of rice anthers, where it is believed to play a role in the formation of the plant cuticle, a protective outer layer. oup.com

While complete laboratory synthesis protocols are not commonly detailed, the presence of this compound in natural products suggests that its synthesis could be achieved through stereoselective hydroxylation of this compound or by isolating and hydrolyzing the natural lipids that contain it. researchgate.net

Table 3: Properties of 2-Hydroxythis compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₅₀O₃ | ontosight.ainih.gov |

| Molar Mass | 398.7 g/mol | nih.gov |

| Description | This compound substituted by a hydroxy group at position 2. | nih.gov |

| Natural Occurrence | Component of poke-weed cerebrosides and rice anther cutin. | researchgate.netoup.com |

This compound 2',3'-dihydroxypropyl ester

This compound 2',3'-dihydroxypropyl ester, also known as 1-monopentacosanoin, is a monoglyceride of this compound. It consists of a this compound molecule linked via an ester bond to a glycerol (B35011) backbone. The synthesis and characterization of analogous long-chain bis-monoglycerides provide insight into the structure of these compounds. researchgate.net

In a related example, the structure of 1',26'-bis-[(S)-2,3-dihydroxypropyl] hexacosanedioate was established through detailed analysis of 1D and 2D NMR spectra and high-resolution mass spectrometry. researchgate.net The linkage of the acyl residue to the C-1 position of the glycerol moiety was confirmed using HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments, which showed correlations between the methylene (B1212753) protons of the glycerol and the ester carbonyl carbon. researchgate.net The stereochemistry can be determined by comparing the optical rotation of the synthesized product with reference data, with a positive rotation often indicating an (S) configuration for 1-O-monoacyl-sn-glycerols. researchgate.net

Methylated Fatty Acids of this compound

Methylation of this compound typically refers to the esterification of its carboxyl group to form a methyl ester or the introduction of a methyl group onto the aliphatic chain.

Fatty Acid Methyl Ester (FAME) Synthesis

The most common methylated derivative is methyl pentacosanoate (B1260908), the methyl ester of this compound. It is frequently synthesized for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, as esters are more volatile than their corresponding carboxylic acids.

A standard laboratory method for this conversion is acid-catalyzed esterification. The process involves dissolving this compound in a solution of methanol (B129727) containing a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mixture is then heated under reflux for several hours. Following the reaction, the methyl ester is typically extracted from the aqueous phase using a nonpolar solvent like petroleum ether. The extracted product is then neutralized and dried to yield the purified fatty acid methyl ester (FAME). Methyl pentacosanoate can also be isolated from natural sources, such as hawthorn leaves. chemicalbook.com

Table 1: Properties of Methyl Pentacosanoate

| Property | Value |

|---|---|

| CAS Number | 55373-89-2 |

| Molecular Formula | C₂₆H₅₂O₂ |

| Molecular Weight | 396.69 g/mol |

| Melting Point | 59-62 °C |

| Boiling Point | 429.6 ± 8.0 °C (Predicted) |

| Form | Liquid / Crystalline Solid |

| Solubility | Soluble in ethanol (B145695) |

Data sourced from ChemicalBook chemicalbook.com

Branched-Chain Methylated Acids

Beyond esterification, methylation can also refer to the presence of a methyl group as a branch on the carbon chain. The compound 2-methyl this compound has been identified in biological systems. nih.gov The synthesis of such α-methyl fatty acids generally involves more complex multi-step procedures. A common strategy is the alkylation of an enolate derived from a carboxylic acid ester. This involves using a strong base, like lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by reaction with an alkylating agent such as methyl iodide. Subsequent hydrolysis of the ester yields the desired α-methylated carboxylic acid.

Ascarosyl Ethanolamide Derivatives of this compound

Complex derivatives of this compound have been identified as naturally occurring metabolites in the nematode Caenorhabditis elegans. Specifically, studies on daf-22 mutant worms, which have defects in peroxisomal β-oxidation, led to the discovery of several very-long-chain ascarosides (VLCAs) that accumulate as shunt metabolites. nih.gov

Among these, researchers identified (ω-1)-O-ascarosyl 3-keto fatty acid ethanolamides. One of the most prominent of these compounds is a derivative of 2-methyl this compound. nih.gov The formation of these ascaroside ethanolamides in daf-22 mutants reveals an unexpected interaction between peroxisomal lipid metabolism and ethanolamide-based signaling pathways. nih.gov The mutation in the daf-22 gene, which is homologous to a mammalian 3-ketoacyl-CoA thiolase, disrupts the normal processing of long-chain fatty acids. nih.gov This leads to their diversion into a shunt pathway where they are converted into these complex ethanolamide derivatives. nih.gov

The discovery was made using 2D NMR-based comparative metabolomics, which highlighted the accumulation of these previously unreported compounds in the mutant worms compared to the wild-type. nih.gov

Table 2: Key Very-Long-Chain Ascaroside (VLCA) Metabolites in daf-22 Mutants

| Compound Class | Specific Derivative Mentioned |

|---|---|

| (ω-1)-O-ascarosyl 3-keto fatty acid ethanolamides | 2-methyl this compound derivative |

| (ω-1)-O-ascarosyl 3-keto fatty acid ethanolamides | Straight-chain heptacosanoic acid derivative |

| (ω-1)-O-ascarosyl 2-ketones | Various chain lengths |

| Enoic acid ethanolamide | 2-methyl pentacos-2-enoic acid ethanolamide |

Data sourced from Butts et al. (2015) nih.gov

Methods for Producing Dicarboxylic Acids from Fatty Acid Substrates

Dicarboxylic acids (DCAs) are valuable chemical intermediates used in the production of polymers, lubricants, and plasticizers. copernicus.org Several methods exist to produce DCAs from fatty acid substrates, which could be applied to this compound or its precursors. These methods can be broadly categorized as enzymatic or chemical.

Enzymatic ω-Oxidation

The bioconversion of fatty acids to α,ω-dicarboxylic acids is a well-studied pathway involving ω-oxidation. nih.gov This process is typically carried out by microorganisms, such as yeasts of the genus Candida, or by using isolated enzymes. nih.gov The pathway involves three main steps:

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid, forming an ω-hydroxy fatty acid. nih.gov

Oxidation to Aldehyde: Fatty alcohol dehydrogenases or oxidases then oxidize the ω-hydroxy group to an aldehyde. nih.gov

Oxidation to Carboxylic Acid: Finally, fatty aldehyde dehydrogenases convert the aldehyde group into a second carboxyl group, yielding the α,ω-dicarboxylic acid. nih.gov

Engineered enzymes, particularly mutants of cytochrome P450 from the CYP102 family, have been developed to perform this conversion on a range of saturated fatty acids, including those with up to 28 carbon atoms. google.com In some cases, the enzymatic process can involve C-C bond cleavage, resulting in a dicarboxylic acid product with a shorter chain than the initial fatty acid substrate. google.com

Laccase-Catalyzed Oxidative Cleavage

Another enzymatic approach involves the use of laccases for the oxidative cleavage of fatty acids. This method is particularly effective when applied to hydroxy or oxo fatty acids. nih.gov The laccase enzyme can cleave the carbon-carbon double bond or the bond adjacent to a carbonyl or hydroxyl group, transforming the substrate into dicarboxylic acids. nih.gov While this method often uses unsaturated fatty acids, it represents a promising enzymatic route for DCA production from functionalized fatty acid feedstocks. nih.gov

Chemical Synthesis via Diels-Alder Reaction

A chemical approach to synthesizing a C25 dicarboxylic acid derivative involves the Diels-Alder reaction. In one reported synthesis, sorbic acid is reacted with the methyl ester of an unsaturated fatty acid (like those from soybean oil). researchgate.net This cycloaddition reaction creates a new fatty dicarboxylic acid half-ester. researchgate.net The process requires a solvent, such as cyclohexanone, to facilitate the reaction, and the resulting C25 derivative can then be used as a building block for polyamides and other polymers. researchgate.net

Table 3: Comparison of Methods for Dicarboxylic Acid Production from Fatty Acids

| Method | Type | Key Reagents/Catalysts | Substrate | Description | Citation |

|---|---|---|---|---|---|

| ω-Oxidation | Enzymatic | Cytochrome P450 monooxygenases, Dehydrogenases | Saturated Fatty Acids | Multi-step oxidation of the terminal methyl group to a carboxylic acid. | google.com, nih.gov |

| Oxidative Cleavage | Enzymatic | Laccase | Hydroxy or Oxo Fatty Acids | Cleavage of C-C bonds adjacent to functional groups to form DCAs. | nih.gov |

| Diels-Alder Reaction | Chemical | Sorbic Acid | Unsaturated Fatty Acid Esters | Cycloaddition reaction to form a C25 dicarboxylic acid half-ester. | researchgate.net |

Analytical Methods for Pentacosanoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids. thermofisher.com For the analysis of pentacosanoic acid, a derivatization step is typically required to convert the fatty acid into a more volatile form, most commonly a fatty acid methyl ester (FAME). core.ac.uk

In this process, the sample containing this compound is vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. thermofisher.com The separation of different fatty acids is achieved based on their boiling points and polarity as they interact with the stationary phase coating of the column. thermofisher.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound. thermofisher.com

GC-MS offers high sensitivity and can be used to analyze complex mixtures, making it suitable for quantifying this compound in diverse samples. thermofisher.com The technique can be operated in either full scan mode, which provides a broad overview of the compounds present, or in selected ion monitoring (SIM) mode, which focuses on specific ions characteristic of this compound for enhanced sensitivity and quantitative accuracy. thermofisher.comnih.gov

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Column | Separates components of the mixture | Capillary column (e.g., DB-23, HP-88) |

| Carrier Gas | Moves the sample through the column | Helium, Hydrogen, or Nitrogen |

| Injection Mode | Introduces the sample into the GC | Split or Splitless |

| Ionization Mode | Creates ions for mass analysis | Electron Ionization (EI) |

| Detection Mode | Monitors ions for quantification | Full Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another key analytical tool for fatty acid analysis, particularly for less volatile compounds or those that are thermally sensitive. aocs.org Unlike GC-MS, HPLC operates at or near ambient temperatures, which minimizes the risk of degradation for certain analytes. aocs.org

In HPLC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation of fatty acids is based on their partitioning between a liquid mobile phase and a solid stationary phase within the HPLC column. measurlabs.com Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used, causing fatty acids to separate based on their chain length and degree of unsaturation. aocs.org

Following separation by HPLC, the eluent is introduced into the mass spectrometer. An interface is necessary to remove the solvent and ionize the analytes before they enter the high-vacuum environment of the mass spectrometer. measurlabs.com Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for fatty acid analysis. aocs.org This method is highly sensitive and provides structural information about the components. aocs.org HPLC-MS is particularly advantageous for analyzing free fatty acids without derivatization, though derivatization can be used to enhance detection. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound. aocs.org It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹H), within a molecule. nih.gov This allows for the precise determination of the molecular structure. mdpi.com

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and connectivity of atoms. mdpi.com For more complex structures or to confirm assignments, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com These techniques reveal correlations between neighboring nuclei, providing a comprehensive picture of the molecule's framework. mdpi.com NMR is a non-destructive technique, which allows the sample to be recovered for further analysis by other methods. mdpi.com

Gas Chromatography-Flame Ionization Detector (GC-FID) for Fatty Acid Methyl Esters

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty acids, typically after their conversion to fatty acid methyl esters (FAMEs). s4science.atscioninstruments.com The derivatization to FAMEs is necessary because free fatty acids can be thermally unstable and exhibit poor chromatographic behavior. scioninstruments.com

The separation principle in GC-FID is the same as in GC-MS, utilizing a capillary column to separate the FAMEs based on their volatility and polarity. s4science.at After eluting from the column, the FAMEs are passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate an electrical current that is proportional to the amount of analyte present. jppres.com

GC-FID is known for its reliability, wide linear range, and good sensitivity for hydrocarbon analysis. researchgate.net While it does not provide the structural information that a mass spectrometer does, it is an excellent technique for routine quantification of known fatty acids like this compound in various samples, including edible oils and biological tissues. s4science.atjppres.com

Table 2: Comparison of GC-FID and GC-MS for FAME Analysis

| Feature | GC-FID | GC-MS |

|---|---|---|

| Primary Use | Quantification | Identification and Quantification |

| Detector | Flame Ionization Detector | Mass Spectrometer |

| Information Provided | Retention Time, Peak Area | Retention Time, Mass Spectrum |

| Selectivity | Lower | Higher |

| Cost | Generally lower | Generally higher |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for VLCFA Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of very-long-chain fatty acids (VLCFAs), including this compound. nih.gov This technique is particularly valuable in clinical diagnostics for identifying and monitoring peroxisomal disorders, where abnormal levels of VLCFAs are a key biomarker. nih.gov

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov After separation by LC, the analyte of interest, such as this compound, is selected in the first mass spectrometer (MS1), fragmented, and then specific fragment ions are monitored in the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection. nih.gov

This method can be used for the direct quantification of VLCFAs in biological fluids like plasma and amniotic fluid, often without the need for derivatization. nih.gov The high accuracy and robustness of LC-MS/MS make it a preferred method for establishing reference intervals and for the diagnosis of metabolic disorders. nih.govnih.gov Recent advancements have also applied this technique to analyze C26:0-lysophosphatidylcholine (C26:0-LPC) in dried blood spots as an alternative diagnostic marker for disorders involving impaired VLCFA metabolism. frontiersin.org

Advanced Research Perspectives on Pentacosanoic Acid

Genetic and Molecular Studies Related to Pentacosanoic Acid Metabolism

The metabolism of this compound is intrinsically linked to the broader pathways governing very-long-chain fatty acids. Genetic studies have focused on disorders arising from defects in these pathways. The elongation of shorter odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can lead to the formation of VLCFAs like this compound (C25:0), particularly within brain tissue. researchgate.net

The breakdown of these VLCFAs occurs primarily through peroxisomal β-oxidation. nih.gov Genetic defects in the enzymes responsible for this process can lead to serious metabolic disorders. A key enzyme is the very-long-chain acyl-CoA dehydrogenase (VLCAD), encoded by the ACADVL gene. medlineplus.gov Mutations in this gene cause VLCAD deficiency, an inherited condition that prevents the body from converting certain fats, including this compound, into energy. medlineplus.govrarediseases.org This leads to an accumulation of VLCFAs in tissues, which can damage the heart, liver, and muscles. medlineplus.gov

Disorders of fatty acid oxidation are inherited in an autosomal recessive pattern, meaning a child must inherit a defective gene from both parents to be affected. msdmanuals.comfaodinfocus.com These conditions, such as VLCAD deficiency, Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and Trifunctional protein (TFP) deficiency, disrupt the body's ability to process long-chain fatty acids for energy. karger.com Research in model organisms like Caenorhabditis elegans has shown that specific defects in peroxisomal β-oxidation lead to the accumulation of shunt metabolites, including derivatives of this compound. nih.gov

Investigations into this compound as a Biomarker

The quantification of this compound in biological samples is being explored for its potential as a biomarker in diagnosing and monitoring certain diseases.

One area of investigation is in the context of adrenoleukodystrophy (ALD), an X-linked peroxisomal disorder characterized by the accumulation of VLCFAs. nih.govresearchgate.net In severely affected areas of the brain where the demyelination process is complete, saturated fatty acids like this compound (C25:0) and hexacosanoic acid (C26:0) are found to be elevated. medchemexpress.com Specifically, the ratios of this compound to docosanoic acid (C25:0/C22:0) and hexacosanoic acid to docosanoic acid (C26:0/C22:0) are considered to be related to the degree of demyelination. medchemexpress.com

Another study investigated the potential of fecal fatty acids as biomarkers for Inflammatory Bowel Disease (IBD). researchgate.netnih.govnih.gov In this research, fecal levels of this compound, lignoceric acid, and nervonic acid were quantified in patients with IBD and healthy controls. researchgate.netnih.gov While the study found that fecal nervonic acid was significantly elevated in IBD patients and could serve as a novel biomarker, the levels of this compound showed no significant difference between the IBD and control groups. nih.gov

Exploration of this compound in Therapeutic and Clinical Applications

The unique physicochemical properties of this compound have led to its exploration in several therapeutic and clinical contexts.

Drug Delivery Systems

This compound and its derivatives are being investigated for their potential role in drug delivery systems. chemimpex.com Its long, lipophilic hydrocarbon chain makes it a candidate for formulation into lipid-based drug delivery systems. ontosight.ai Such systems can enhance the solubility and bioavailability of drugs that are poorly soluble in water. chemimpex.comontosight.ai The ester form, methyl pentacosanoate (B1260908), is also noted for its lipophilic nature, making it suitable for similar applications. ontosight.ai

Potential in Preventing Oxidative Stress

Research has indicated that this compound possesses significant antioxidant properties. google.com A patent for its use in managing diabetes mellitus highlights its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals. google.com This antioxidant activity suggests it could be beneficial in preventing the progression of various conditions exacerbated by oxidative stress. google.commedchemexpress.com Oxidative stress results from an imbalance between free radicals and antioxidants in the body, leading to cellular damage. google.com The demonstrated free radical scavenging activity of this compound indicates its potential to protect cells from such damage. google.com In studies on ALD, the related monounsaturated fatty acid, nervonic acid, was shown to protect patient-derived fibroblasts from oxidative insults, further suggesting the therapeutic potential of VLCFAs in mitigating oxidative stress. nih.govresearchgate.net

| Concentration (µg/ml) | % Free Radical Scavenging Activity (this compound) | % Free Radical Scavenging Activity (Butylated Hydroxyanisole - Control) | Reference |

|---|---|---|---|

| 2 | 23.11 | 14.45 | google.com |

| 4 | 35.16 | 27.21 | google.com |

| 6 | 43.04 | 38.14 | google.com |

| 8 | 52.23 | 49.49 | google.com |

| 10 | 61.25 | 63.45 | google.com |

Interdisciplinary Research Integrating this compound into Broader Biological and Chemical Systems

This compound is a compound that appears across various biological and chemical disciplines. It is a naturally occurring fatty acid found in plants and animals. ontosight.ai For instance, it has been identified in the cuticle of duckweed (Spirodela polyrhiza), where certain fatty acid derivatives play a role in plant-microbe interactions by stimulating bacterial nitrogen metabolism. researchgate.net It has also been detected in the oleaginous yeast Geotrichum robustum, particularly in a mutant strain bred for high lipid production, suggesting its relevance in biofuel research.

Beyond microbiology and botany, its presence is analyzed in geochemistry and archaeology. Organic residue analysis of ancient pottery has identified this compound, providing insights into the dietary fats and cuisine of past civilizations. ufl.edu In the cosmetic industry, its emollient properties are valued in skincare products for moisture retention. chemimpex.comontosight.ai Furthermore, in the food industry, it has been explored as a flavoring agent. chemimpex.com This broad occurrence and application underscore its integration into diverse biological and chemical systems. researcherslinks.com

Future Directions in this compound Research

The field of this compound research is poised for significant growth. Future investigations are needed to fully understand its biological mechanisms and therapeutic potential. ontosight.ai Key areas for future research include:

Elucidating Biological Effects: Further studies are required to fully clarify the metabolic pathways, cellular signaling roles, and the full spectrum of biological activities of this compound. ontosight.ai

Therapeutic Development: Continued exploration of its anti-inflammatory, antioxidant, and metabolic regulatory properties could lead to new therapeutic strategies for a range of diseases. ontosight.ainih.gov

Biomarker Validation: While initial studies have explored its biomarker potential, more extensive clinical validation is needed to establish its utility in diagnosing and monitoring diseases like adrenoleukodystrophy.

Industrial Applications: Research into its use in developing biodegradable materials, such as lubricants and plastics, represents a promising avenue for sustainable technology. ontosight.ai

Metabolic Engineering: Further investigation into the production of this compound in microorganisms could optimize its yield for applications in biofuels and other biotechnologies.

Q & A

Q. How can conflicting reports about this compound’s ecological impact be critically evaluated?

- Answer: While Larodan’s SDS states no significant ecological hazards under normal use , MedChemExpress warns against environmental release due to potential bioaccumulation . Researchers should conduct biodegradability assays (e.g., OECD 301F) and consult ecotoxicological databases (e.g., ECOTOX) to assess long-term risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.